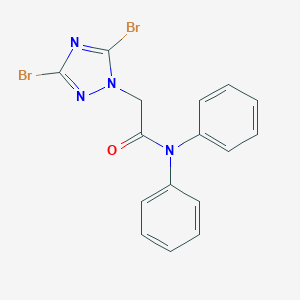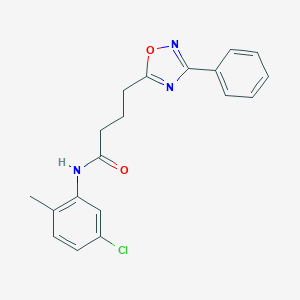![molecular formula C20H21NO3 B277578 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not fully understood. However, some studies have suggested that this compound exerts its effects through the following mechanisms:
1. Inhibition of Protein Kinase B (Akt): 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit Akt, a protein kinase that is involved in various cellular processes such as cell survival, proliferation, and metabolism.
2. Activation of AMP-Activated Protein Kinase (AMPK): 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to activate AMPK, a protein kinase that is involved in cellular energy homeostasis.
3. Inhibition of Nuclear Factor-kappa B (NF-κB): 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation, apoptosis, and immune response.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory Effects: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
2. Antioxidant Effects: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
3. Anti-tumor Effects: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments include:
1. High Potency: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to be highly potent, with an IC50 value in the nanomolar range.
2. Selectivity: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to be selective for its target proteins, with little or no activity against other proteins.
3. Stability: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to be stable under various conditions, making it suitable for use in lab experiments.
The limitations of using 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments include:
1. Cost: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that can be expensive to produce.
2. Lack of Clinical Data: There is limited clinical data on the safety and efficacy of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one, making it difficult to extrapolate findings from lab experiments to humans.
3. Potential for Off-Target Effects: As with any synthetic compound, there is a potential for off-target effects that may interfere with the interpretation of lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one, including:
1. Development of Novel Therapeutics: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has shown promise as a potential therapeutic agent for various diseases. Further research is needed to develop novel therapeutics based on this compound
Synthesemethoden
The synthesis of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the condensation of 4-isopropylbenzaldehyde with methylamine to form N-methyl-4-isopropylbenzylamine. The second step involves the reaction of N-methyl-4-isopropylbenzylamine with ethyl pyruvate to form the corresponding imine. The final step is the reduction of the imine with sodium borohydride to yield 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential applications of this compound include:
1. Cancer Research: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
2. Neurological Disorders: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have neuroprotective effects in animal models of neurological disorders. This compound has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
3. Cardiovascular Diseases: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have cardioprotective effects in animal models of cardiovascular diseases. This compound has been shown to reduce myocardial infarct size and improve cardiac function.
Eigenschaften
Molekularformel |
C20H21NO3 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-hydroxy-1-methyl-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C20H21NO3/c1-13(2)14-8-10-15(11-9-14)18(22)12-20(24)16-6-4-5-7-17(16)21(3)19(20)23/h4-11,13,24H,12H2,1-3H3 |
InChI-Schlüssel |
CXSRQLAABSZETK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)




![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)